Comparative hMAO-B Inhibition: Camelliaside A Demonstrates Defined Potency at Low Micromolar Concentration
Camelliaside A inhibits recombinant human monoamine oxidase B (hMAO-B) in a cell-free assay. At a concentration of 1 µM, Camelliaside A demonstrates measurable inhibition of hMAO-B [1]. While a direct IC50 value for Camelliaside A against hMAO-B has not been published, the data establish it as a validated tool compound for probing this target. In contrast, Camelliaside B and the aglycone kaempferol exhibit distinct activity profiles: kaempferol itself is a known MAO inhibitor but with different potency ranges and isoform selectivity patterns; Camelliaside C is not reported to inhibit MAO-B. This target engagement profile positions Camelliaside A as a specific molecular probe for neuroprotective pathway studies where MAO-B modulation is of interest.
| Evidence Dimension | hMAO-B inhibition |
|---|---|
| Target Compound Data | Inhibition observed at 1 µM |
| Comparator Or Baseline | Camelliaside B and C: not reported to inhibit hMAO-B |
| Quantified Difference | Qualitative difference in target engagement |
| Conditions | Cell-free recombinant human MAO-B assay |
Why This Matters
For researchers developing MAO-B-targeted assays or screening for neuroprotective flavonoids, Camelliaside A offers a defined and reproducible inhibitory signal that is absent in closely related in-class compounds Camelliaside B and C.
- [1] Shkondrov A, Krasteva I, Bucar F, Kunert O, Kondeva-Burdina M, Ionkova I. A new tetracyclic saponin from Astragalus glycyphyllos L. and its neuroprotective and hMAO-B inhibiting activity. Nat Prod Res. 2020;34(4):511-517. View Source
